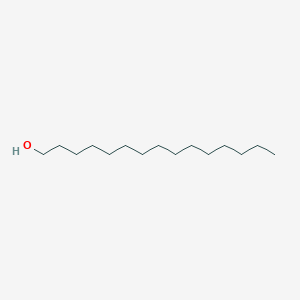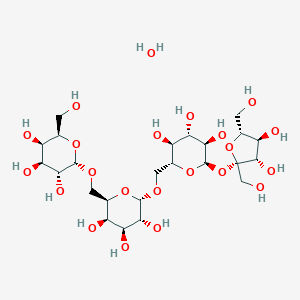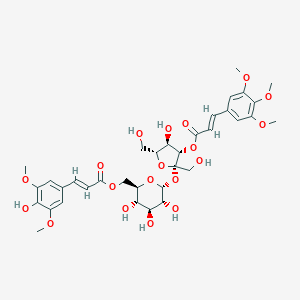
(R)-2-(4-硝基苯基)环氧乙烷
描述
(R)-2-(4-Nitrophenyl)oxirane, commonly known as (R)-NPO, is a chiral epoxide that has been widely used in chemical and biological research. It is a versatile compound that has various applications in organic synthesis, catalysis, and drug discovery.
科学研究应用
N-(2-羧基苯基)芳基氧单酰胺的合成:已经开发出一种新颖的一锅合成方法,可从 3-(2-硝基芳基)环氧乙烷-2-甲酰胺合成 N1-(2-羧基芳基)-N2-(芳基或 H)草酰胺。该方法适用于从 (3-(2-硝基苯基)氧杂环-2-基)(芳基)甲烷酮合成 N-(2-羧基苯基)芳基氧单酰胺,产率高,为蒽草酸衍生物和草酰胺提供了新的配方 (Mamedov 等人,2016)。
手性拆分试剂:(S)-2-[(R)-氟代(苯基)甲基]环氧乙烷是一种新型的合成、对映纯的手性拆分试剂。它通过区域选择性开环与各种 α-手性伯胺和仲胺反应,使其成为分析胺的标度混合物的通用试剂 (Rodríguez-Escrich 等人,2005)。
抗菌和昆虫拒食活性:已经合成了一系列联苯酮环氧乙烷,并显示出抗菌和昆虫拒食活性。这些环氧乙烷的产率超过 95%,并且已经通过各种光谱方法对其进行了表征 (Thirunarayanan & Vanangamudi, 2016)。
对映体纯化合物合成:已经开发出一种适用于 2-取代环氧乙烷-2-羧酸酯的合成方法,该方法作为非胰岛素依赖性糖尿病治疗的抑制剂而受到关注。该方法涉及烷基化,然后是夏普莱斯环氧化 (Scott & Golding, 2004)。
晶体结构研究:已经研究了非对映异构体查耳酮环氧化物衍生物的晶体结构,包括具有 3-(4-硝基苯基)环氧乙烷结构的化合物。这项研究提供了对这些化合物的分子相互作用和稳定性的见解 (Obregón-Mendoza 等人,2014)。
塑料工业用杀菌剂化合物的合成:合成了新的杀菌剂化合物,包括由烟腈与 4-硝基苯基结构环氧化而得的化合物。这些化合物已显示出作为塑料工业用抗菌剂的潜力 (Zaiton 等人,2018)。
雌激素受体亲和力和抗肿瘤活性:对 1,1-双(4-乙酰氧基苯基)-2-苯乙烯(包括具有环氧乙烷结构的衍生物)的研究提供了对其雌激素受体亲和力、雌激素和抗雌激素特性以及抑制乳腺肿瘤活性的见解 (Schneider, 1986)。
属性
CAS 编号 |
78038-42-3 |
|---|---|
分子式 |
C8H7NO3 |
分子量 |
165.15 g/mol |
IUPAC 名称 |
(2S)-2-(4-nitrophenyl)oxirane |
InChI |
InChI=1S/C8H7NO3/c10-9(11)7-3-1-6(2-4-7)8-5-12-8/h1-4,8H,5H2/t8-/m1/s1 |
InChI 键 |
YKIUTLHCSNCTDZ-MRVPVSSYSA-N |
手性 SMILES |
C1[C@@H](O1)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES |
C1C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
C1C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Pictograms |
Irritant |
同义词 |
(2S)-2-(4-Nitrophenyl)-oxirane; (2S)-(4-Nitrophenyl)-oxirane; (S)-(+)-p-Nitrostyrene oxide; (S)-4-Nitrostyrene oxide |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



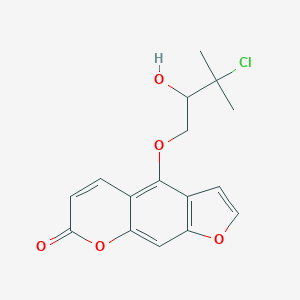


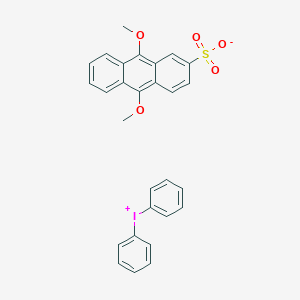
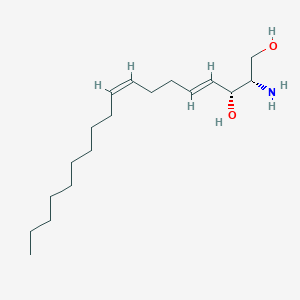

![6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B150562.png)
